molecular formula C15H20F3N3OS B10921665 N-(2-methoxyethyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

N-(2-methoxyethyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Cat. No.: B10921665
M. Wt: 347.4 g/mol
InChI Key: IWQWTWCBGIKVNO-UHFFFAOYSA-N
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Description

N~1~-(2-METHOXYETHYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-METHOXYETHYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from commercially available precursors. One common route includes the reaction of 3-(trifluoromethyl)benzaldehyde with 2-methoxyethylamine to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired pyrazinecarbothioamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-METHOXYETHYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N~1~-(2-METHOXYETHYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of N1-(2-METHOXYETHYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazine ring may facilitate interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-METHOXYETHYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZINECARBOTHIOAMIDE: Lacks the tetrahydro modification, which may affect its reactivity and binding properties.

    N~1~-(2-METHOXYETHYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE: Similar structure but with a carboxamide group instead of a carbothioamide, potentially altering its chemical behavior and applications.

Uniqueness

N~1~-(2-METHOXYETHYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to its combination of a trifluoromethyl group and a tetrahydro-pyrazine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H20F3N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

InChI

InChI=1S/C15H20F3N3OS/c1-22-10-5-19-14(23)21-8-6-20(7-9-21)13-4-2-3-12(11-13)15(16,17)18/h2-4,11H,5-10H2,1H3,(H,19,23)

InChI Key

IWQWTWCBGIKVNO-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=S)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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